Fosfomycin sodium

Overview

Description

Phosphomycin disodium is a broad-spectrum antibiotic that belongs to the phosphonic acid class. It is primarily used to treat bacterial infections, particularly those affecting the urinary tract. Phosphomycin disodium works by inhibiting the initial step in the synthesis of bacterial cell walls, making it effective against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

Fosfomycin disodium, also known as Fosfomycin sodium, is a broad-spectrum antibiotic that has been used in clinical practice for several decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fosfomycin’s primary target is the enzyme MurA, present in both Gram-positive and Gram-negative bacteria . MurA plays a crucial role in the initial step of peptidoglycan biosynthesis, a critical component of bacterial cell walls .

Mode of Action

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This action effectively inhibits the initial step in peptidoglycan biosynthesis, disrupting cell wall synthesis .

Biochemical Pathways

By inhibiting MurA, fosfomycin disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Pharmacokinetics

Fosfomycin is a low molecular weight and hydrophilic drug with negligible protein binding . It is eliminated almost exclusively by glomerular filtration, subject to patient renal function . Despite research indicating that concomitant administration with food decreases absorption, the drug’s renal recovery remains constant (50–60%) and is unaffected by age .

Result of Action

The result of fosfomycin’s action is the destruction of bacterial cells. By inhibiting the production of peptidoglycan, fosfomycin weakens the bacterial cell wall, leading to cell lysis and death . This makes fosfomycin a potent bactericidal agent against a variety of Gram-negative and Gram-positive bacteria .

Action Environment

The efficacy and stability of fosfomycin can be influenced by environmental factors. For instance, the presence of metalloenzymes (FosA, FosB, or FosX) in fosfomycin-resistant bacteria can catalyze the opening of the oxirane ring of the antibiotic, reducing its effectiveness . Furthermore, the drug’s pharmacokinetic properties suggest a time-dependent dosing schedule with more clinical benefits from prolonged or continuous infusion than from intermittent infusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphomycin disodium can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative. This is followed by neutralization with sodium hydroxide to obtain phosphomycin disodium .

Industrial Production Methods: Industrial production of phosphomycin disodium typically involves fermentation using the bacterium Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to isolate and purify phosphomycin disodium .

Chemical Reactions Analysis

Types of Reactions: Phosphomycin disodium undergoes several types of chemical reactions, including:

Hydrolysis: The epoxide ring in phosphomycin disodium can be hydrolyzed under acidic or basic conditions.

Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.

Substitution: Common nucleophiles include amines and thiols, often under mild conditions.

Major Products:

Hydrolysis: Results in the formation of a diol derivative.

Substitution: Leads to the formation of various substituted phosphonic acid derivatives.

Scientific Research Applications

Phosphomycin disodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phosphonic acids and epoxides.

Biology: Employed in studies investigating bacterial cell wall synthesis and antibiotic resistance mechanisms.

Medicine: Extensively used in clinical research to develop new antibiotic therapies, particularly for multidrug-resistant bacterial infections.

Industry: Utilized in the development of antibacterial coatings and materials.

Comparison with Similar Compounds

Phosphomycin calcium: Another salt form of phosphomycin used for oral administration.

Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.

Uniqueness: Phosphomycin disodium is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. It is particularly valuable in treating severe infections associated with the osseous matrix and soft tissues .

Phosphomycin disodium stands out among its peers for its unique mechanism of action, broad-spectrum efficacy, and extensive tissue penetration, making it a critical tool in the fight against bacterial infections.

Properties

IUPAC Name |

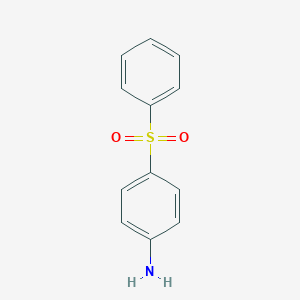

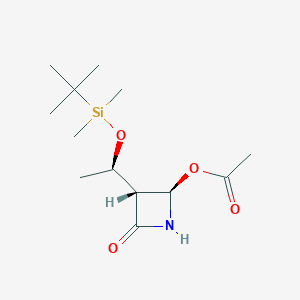

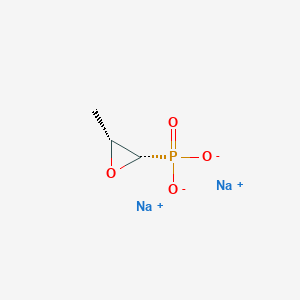

disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJIKUVJMTDG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26016-99-9 | |

| Record name | Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fosfomycin sodium exert its antibacterial activity?

A1: this compound acts as a bactericidal agent by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme responsible for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). [, , ] This disruption in the peptidoglycan synthesis pathway leads to bacterial cell death. []

Q2: Are there studies exploring the downstream effects of this compound on bacterial cells following MurA inhibition?

A2: While the primary target of this compound is well-established, further research exploring the downstream effects on bacterial cell morphology, metabolism, and potential adaptive resistance mechanisms would be valuable.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5NaO4P, and its molecular weight is 182.04 g/mol. [, , , ]

Q4: Are there studies utilizing spectroscopic techniques to characterize this compound?

A4: Yes, infrared spectrophotometry has been employed to identify this compound for injection, confirming the consistency of its infrared spectrum with the standard. [] Additionally, quantitative 31P-NMR spectroscopy has been successfully used to determine the content of fosfomycin and its impurity A in pharmaceutical products containing this compound or calcium. This method utilizes coaxial inserts with trimethyl phosphate as an external standard and demonstrates high accuracy and precision. []

Q5: How stable is this compound in solution with other pharmaceutical compounds?

A5: Studies investigating the compatibility of this compound with Vitamin B6 and Vitamin C under normal atmospheric temperatures have shown varying results. While this compound remained stable when mixed with Vitamin B6, its content, pH, and appearance changed when mixed with Vitamin C, indicating incompatibility. []

Q6: What factors can impact the stability of this compound formulations?

A6: Further research is needed to determine the long-term stability of this compound under different storage conditions (temperature, humidity, light exposure) and in various pharmaceutical formulations.

Q7: Does this compound exhibit any catalytic properties?

A7: There is no evidence in the provided literature to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around its ability to irreversibly inhibit the MurA enzyme.

Q8: Have computational chemistry methods been used to study this compound?

A8: While the provided literature doesn't detail the use of computational methods for studying this compound directly, such approaches could be valuable for exploring its interactions with MurA, potential resistance mechanisms, and the design of novel derivatives with improved properties.

Q9: How do structural modifications of the fosfomycin molecule impact its antibacterial activity?

A9: Investigating the impact of structural modifications on fosfomycin's activity is crucial for developing more potent and selective analogs. While the provided literature doesn't delve into specific SAR studies, research exploring this aspect would be beneficial.

Q10: What are the challenges in formulating stable and effective this compound preparations?

A10: Understanding the factors influencing this compound's stability in various formulations and developing strategies to overcome these challenges, such as the use of suitable excipients, appropriate packaging, and optimized manufacturing processes, are critical research areas.

Q11: Is there information available regarding the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: While the provided literature doesn't explicitly address SHE regulations, adhering to appropriate guidelines during research, development, manufacturing, and disposal of this compound is crucial.

Q12: What is the pharmacokinetic profile of this compound in different patient populations?

A12: Research has investigated the pharmacokinetics of this compound in both adults and children. Studies in children aged 3 to 15 years old administered this compound intravenously at 25 mg/kg or 50 mg/kg showed a clear dose response in blood concentration levels. [] Studies in adult women treated with 2 g of this compound either by intravenous injection or 1-hour infusion also demonstrated predictable pharmacokinetics. [] Further research is needed to understand how patient-specific factors, such as age, renal function, and co-morbidities, influence its pharmacokinetic behavior.

Q13: How do different routes of administration impact the pharmacokinetics of this compound?

A13: Studies have explored both intravenous and intratympanic administration of this compound. [, ] Research comparing the pharmacokinetic profiles and efficacy across different routes of administration would be valuable for optimizing treatment strategies.

Q14: What is the relationship between this compound concentrations in serum and bile?

A14: A study on patients with biliary drainage found a mean serum level of 145.43 µg/mL at 1 hour after 2 g this compound infusion, while bile levels reached 31.49 µg/mL at 2 hours. [] Understanding this relationship is important for treating bile duct infections.

Q15: What is the clinical efficacy of this compound in treating obstetrical and gynecological infections?

A17: Clinical studies have investigated the efficacy of this compound in treating various obstetrical and gynecological infections, including intrapelvic infections, uterine infections, and adnexitis. [, , ] Results suggest that it is a well-tolerated and effective treatment option, but further large-scale clinical trials are needed to confirm these findings.

Q16: What mechanisms contribute to fosfomycin resistance in bacteria?

A16: Understanding the mechanisms of fosfomycin resistance is crucial for combating the emergence of resistant strains. Potential mechanisms include mutations in the MurA enzyme, reduced permeability of the bacterial cell wall to fosfomycin, and enzymatic inactivation of the drug.

Q17: Is there evidence of cross-resistance between fosfomycin and other antibiotic classes?

A17: Investigating potential cross-resistance patterns between fosfomycin and other commonly used antibiotics is crucial for guiding appropriate treatment strategies and minimizing the emergence of multidrug-resistant bacteria.

Q18: Are there ongoing efforts to develop novel drug delivery systems for this compound?

A18: Research exploring targeted drug delivery strategies could improve the efficacy and reduce the potential side effects of this compound therapy. For instance, incorporating this compound into nanoparticles or liposomes could enhance its delivery to specific infection sites.

Q19: Are there specific biomarkers that can predict the efficacy of this compound treatment?

A19: Identifying biomarkers associated with fosfomycin susceptibility or resistance could personalize treatment strategies and improve patient outcomes. Additionally, developing rapid diagnostic tools for detecting fosfomycin resistance in clinical settings would be highly beneficial.

Q20: What analytical methods are commonly employed for quantifying this compound in biological samples?

A23: Besides the previously mentioned 31P-NMR and infrared spectrophotometry, high-performance liquid chromatography (HPLC) with various detection methods, such as evaporative light scattering detection (ELSD), can be employed for quantifying fosfomycin and its metabolites in biological matrices. [, ] These techniques allow for sensitive and specific measurement of drug concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.